molecular formula C4H7N3S B1598581 4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 27105-98-2

4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1598581
CAS No.: 27105-98-2
M. Wt: 129.19 g/mol
InChI Key: VYCYFQLHLFRVKW-UHFFFAOYSA-N
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Description

4-Ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound with the molecular formula C4H7N3S. It is a member of the triazole family, which are known for their diverse biological and pharmaceutical applications. This compound features a sulfur atom and a nitrogen-containing ring, making it a valuable building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common method involves the cyclization of thiosemicarbazide with ethyl hydrazinecarbodithioate. The reaction is typically carried out under acidic conditions and elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized through the reaction of ethyl hydrazinecarbodithioate with formic acid or acetic acid. The process requires precise control of temperature and pH to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding disulfide or sulfone derivatives.

  • Reduction: Reduction reactions can lead to the formation of 4-ethyl-4H-1,2,4-triazole-3-amine.

  • Substitution: The thiol group can undergo nucleophilic substitution reactions with various electrophiles, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Halides, alkylating agents, or acylating agents.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Amines: Formed through the reduction of the thiol group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antibacterial Properties

Overview : The 1,2,4-triazole ring system is known for its significant antibacterial activity. Research has demonstrated that derivatives of triazoles, including ETT, exhibit potent effects against various bacterial strains.

Case Studies :

  • A study highlighted the synthesis of novel indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol, which showed promising antibacterial activity against E. coli and S. aureus. The derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like amoxicillin .
  • Another investigation focused on the antibacterial efficacy of ETT derivatives against Gram-positive and Gram-negative bacteria. Compounds synthesized from ETT demonstrated enhanced activity compared to standard antibiotics .

Corrosion Inhibition

Overview : ETT has been studied as a corrosion inhibitor for metals in acidic environments. Its ability to form protective layers on metal surfaces makes it a valuable compound in materials science.

Case Studies :

  • Research conducted by Mehmeti and Berisha (2017) evaluated the effectiveness of ETT as a corrosion inhibitor for mild steel in sulfuric acid solutions. The study utilized electrochemical methods to assess the performance of ETT, revealing significant corrosion resistance properties .
  • Further studies indicated that self-assembled monolayers of triazole compounds, including ETT, can provide substantial protection against corrosion when applied to metal surfaces .

Anticancer Activity

Overview : Recent studies have explored the potential of ETT and its derivatives as anticancer agents. The compound's ability to inhibit cancer cell growth presents an exciting avenue for therapeutic development.

Case Studies :

  • A notable study synthesized hydrazone derivatives from ETT and tested their cytotoxicity against various cancer cell lines, including melanoma and triple-negative breast cancer. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Another investigation into the inhibitory effects of ETT derivatives on lipoxygenase (LOX) enzymes revealed their potential as anti-inflammatory and anticancer agents. The synthesized compounds showed significant inhibition of LOX activity, suggesting a dual therapeutic role .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteriaDerivatives exhibited lower MICs than traditional antibiotics .
Corrosion InhibitionProtects metal surfaces from corrosion in acidic environmentsSignificant corrosion resistance observed in electrochemical studies .
Anticancer ActivityInhibits growth of various cancer cell linesSelective cytotoxicity towards cancer cells; potential dual role as LOX inhibitors .

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.

  • 4-Propyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a propyl group instead of an ethyl group.

  • 4-Phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness: 4-Ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. This subtle difference can lead to variations in its applications and effectiveness compared to other triazole derivatives.

Biological Activity

4-Ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative is characterized by the presence of a thiol group (-SH), which enhances its reactivity and potential therapeutic applications. The compound has been studied for various biological effects, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C₄H₇N₃S. Its structure includes a five-membered triazole ring with an ethyl substituent and a thiol group, which are responsible for its biological activity.

The mechanism of action of this compound is not fully elucidated; however, it is known to interact with biological targets through the nitrogen atoms in the triazole ring. This interaction can influence various biochemical pathways, potentially leading to antimicrobial and anti-inflammatory effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness that suggests potential use in treating infections . The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives of 1,2,4-triazole compounds. Specifically, modifications to the structure of this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This inhibition could lead to reduced production of pro-inflammatory mediators.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 5-amino derivatives of this compound against clinical isolates. The results indicated that these derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Potential
In another investigation, new alkyl derivatives of the compound were synthesized and tested for their anti-inflammatory effects. The results showed that certain derivatives effectively inhibited COX enzymes and demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .

Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Synthesis and CharacterizationIdentified promising derivatives with enhanced biological activity.
Anti-inflammatory ActivityInhibition of COX enzymes with potential therapeutic applications.

Properties

IUPAC Name

4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCYFQLHLFRVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393514
Record name 4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27105-98-2
Record name 27105-98-2
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Record name 4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-ethyl-4H-1,2,4-triazole-3-thiol
4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-4H-1,2,4-triazole-3-thiol
4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-ethyl-4H-1,2,4-triazole-3-thiol

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